2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis Applications Electrochemical methods have been employed to synthesize new derivatives involving sulfonyl and phenylpiperazine groups. Nematollahi et al. (2014) described electrochemical syntheses that result in the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives through oxidation steps that involve similar sulfonyl and piperazine components (Nematollahi, Momeni, & Khazalpour, 2014). Another study by Nematollahi and Amani (2011) focuses on the electrochemical synthesis of new phenylpiperazine derivatives in aqueous solutions, indicating a green chemistry approach to synthesizing compounds with potential biological activity (Nematollahi & Amani, 2011).
Microwave-Mediated Synthesis for Heterocyclic Compounds Darweesh et al. (2016) reported on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, starting from compounds structurally related to 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone. These methodologies illustrate the utility of such compounds as building blocks for generating diverse heterocyclic structures with potential pharmacological activities (Darweesh, Mekky, Salman, & Farag, 2016).
Antimicrobial Evaluation of Novel Compounds A study by Alsaedi, Farghaly, & Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties, demonstrating that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This research underscores the potential for designing new antimicrobial agents using sulfone-containing compounds as starting materials (Alsaedi, Farghaly, & Shaaban, 2019).
Properties
IUPAC Name |
2-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFFJCDASNWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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